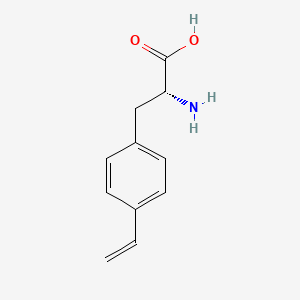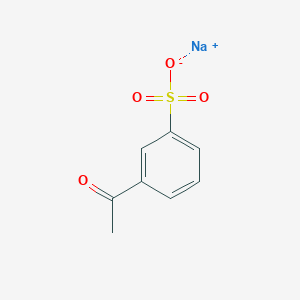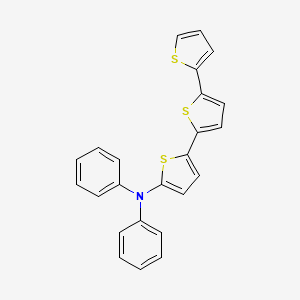![molecular formula C16H12O B13143718 3,10-Dihydrocyclopenta[a]fluoren-1(2H)-one CAS No. 849794-47-4](/img/structure/B13143718.png)
3,10-Dihydrocyclopenta[a]fluoren-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydrocyclopenta[a]fluoren-1(10H)-one is a polycyclic aromatic ketone with a unique structure that combines a cyclopentane ring fused to a fluorene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrocyclopenta[a]fluoren-1(10H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of fluorene derivatives and cyclopentadiene in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2). The reaction proceeds through a Diels-Alder cycloaddition followed by oxidative aromatization to yield the desired product .
Industrial Production Methods
Industrial production of 2,3-Dihydrocyclopenta[a]fluoren-1(10H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process may include recrystallization and chromatography techniques to ensure high-quality product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydrocyclopenta[a]fluoren-1(10H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic rings .
Applications De Recherche Scientifique
2,3-Dihydrocyclopenta[a]fluoren-1(10H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex polycyclic aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mécanisme D'action
The mechanism of action of 2,3-Dihydrocyclopenta[a]fluoren-1(10H)-one and its derivatives involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular processes. The exact mechanism depends on the specific derivative and its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorenone: A simpler ketone derivative of fluorene.
Cyclopenta[b]fluorene: Another polycyclic aromatic compound with a different ring fusion pattern.
Fluorene: The parent hydrocarbon without the ketone group.
Uniqueness
2,3-Dihydrocyclopenta[a]fluoren-1(10H)-one is unique due to its specific ring fusion and functional group, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and medicinal chemistry .
Propriétés
Numéro CAS |
849794-47-4 |
|---|---|
Formule moléculaire |
C16H12O |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
3,10-dihydro-2H-cyclopenta[a]fluoren-1-one |
InChI |
InChI=1S/C16H12O/c17-15-8-6-10-5-7-13-12-4-2-1-3-11(12)9-14(13)16(10)15/h1-5,7H,6,8-9H2 |
Clé InChI |
OLNFQQSBDGGHAX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2=C1C=CC3=C2CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


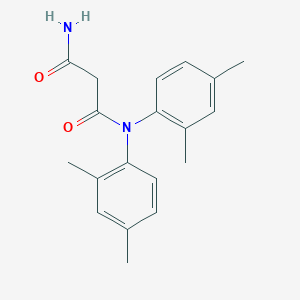

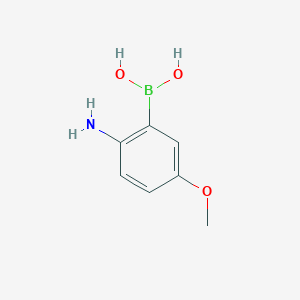
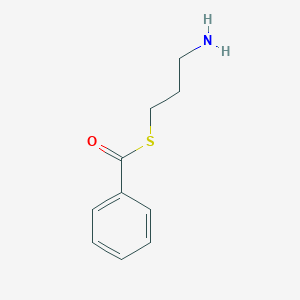
![(2R,3R)-(3-Hydroxymethyl-1,4-dioxa-spiro[4.4]non-2-yl)-methanol](/img/structure/B13143673.png)
![6-Chloro-[2,3'-bipyridine]-5-carbaldehyde](/img/structure/B13143684.png)
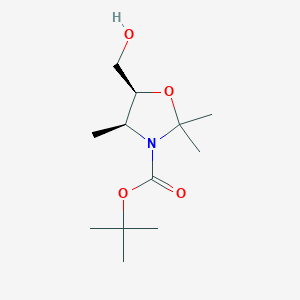

![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(4-fluorophenyl)-5-phenyl-](/img/structure/B13143709.png)
![2-Bromo-6-iododibenzo[b,d]thiophene](/img/structure/B13143712.png)
